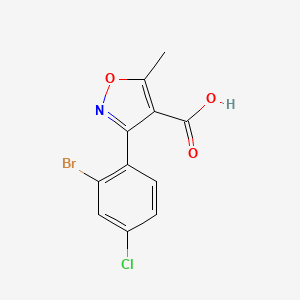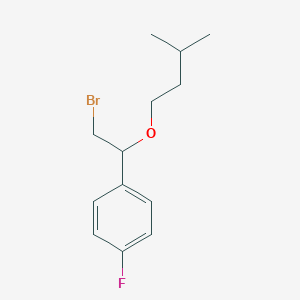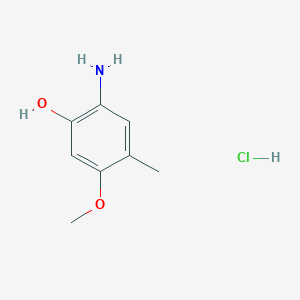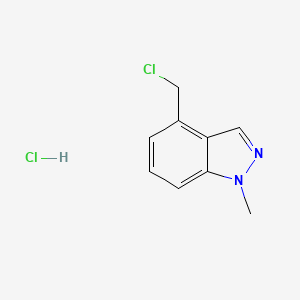
2-(Diaminomethylideneamino)oxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diaminomethylideneamino)oxyacetic acid typically involves the reaction of glycine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The general reaction scheme is as follows:
- Glycine reacts with cyanamide in the presence of hydrochloric acid.
- The intermediate formed is hydrolyzed to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diaminomethylideneamino)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified amino or carboxyl groups.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Diaminomethylideneamino)oxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter levels and metabolic disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Diaminomethylideneamino)oxyacetic acid involves its interaction with specific enzymes and metabolic pathways. It is known to inhibit aminobutyrate aminotransferase activity, leading to an increase in gamma-aminobutyric acid (GABA) levels in tissues . This inhibition affects various biochemical processes, including neurotransmitter regulation and energy metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Guanidinoacetic acid: A closely related compound with similar structural features.
Aminooxyacetic acid: Another compound with comparable functional groups and biological activities.
Uniqueness
2-(Diaminomethylideneamino)oxyacetic acid is unique due to its specific combination of amino and carboxyl groups, which confer distinct chemical reactivity and biological properties. Its ability to inhibit specific enzymes and alter metabolic pathways sets it apart from other similar compounds.
Propiedades
Número CAS |
27091-81-2 |
|---|---|
Fórmula molecular |
C3H7N3O3 |
Peso molecular |
133.11 g/mol |
Nombre IUPAC |
2-(diaminomethylideneamino)oxyacetic acid |
InChI |
InChI=1S/C3H7N3O3/c4-3(5)6-9-1-2(7)8/h1H2,(H,7,8)(H4,4,5,6) |
Clave InChI |
OPLUJWAPWQRITI-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)ON=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








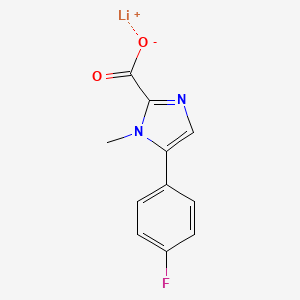

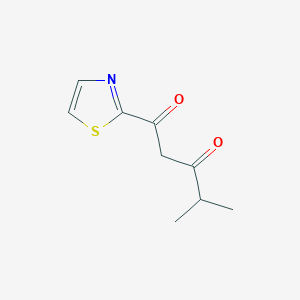
![(1R,4R)-6-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B13475428.png)
